4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
“4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H3BrN2O2 . The average mass is 190.983 Da and the monoisotopic mass is 189.937775 Da .
Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
The density of “this compound” is 2.1±0.1 g/cm3. It has a boiling point of 440.6±30.0 °C at 760 mmHg. The flash point is 220.3±24.6 °C .
Mechanism of Action
Target of Action
It is known that similar pyrazole derivatives can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biochemical pathways, including those involved in the synthesis of other biologically active compounds .
Pharmacokinetics
It is known that the properties of similar pyrazole derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
It is known that similar pyrazole derivatives can have a variety of effects, including acting as inhibitors of certain enzymes .
Action Environment
It is known that the action of similar pyrazole derivatives can be influenced by factors such as temperature and ph .
Advantages and Limitations for Lab Experiments
The use of 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is stable and can be stored at room temperature. Third, it is relatively non-toxic and has low reactivity. Finally, it is easily soluble in organic solvents.
However, there are some limitations to the use of 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA in laboratory experiments. First, it is not highly soluble in water, which can limit its use in certain types of experiments. Second, it is relatively unstable in the presence of light and oxygen, and can degrade over time. Finally, it can react with other compounds, which can lead to the formation of unwanted byproducts.
Future Directions
The use of 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA in scientific research is likely to continue to expand in the future. Possible future directions include the development of new methods for synthesizing 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA, the development of new applications for 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA in biochemistry, physiology, and pharmacology, and the development of new compounds based on 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA. In addition, further research is needed to better understand the exact mechanism of action of 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA and its effects on biological systems.
Synthesis Methods
4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA can be synthesized by a variety of methods. The most common method is the reaction of 1-isopropyl-1H-pyrazole-3-carboxylic acid with bromine in the presence of a Lewis acid. This reaction produces 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid as the desired product. Other methods of synthesis include the reaction of this compound with anhydrous hydrazine, and the reaction of this compound with bromoacetyl bromide in the presence of a Lewis acid.
Scientific Research Applications
4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA is widely used in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. It has been used as a research tool to study the effects of various compounds on biological systems. For example, 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acidPCA has been used in studies to investigate the effects of various compounds on the activity of enzymes, the metabolism of drugs, and the regulation of gene expression. In addition, it has been used to investigate the effects of various compounds on the immune system, the cardiovascular system, and the nervous system.
Safety and Hazards
properties
IUPAC Name |
4-bromo-1-propan-2-ylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQGMHAFGMQGTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1006451-37-1 |
Source
|
Record name | 4-bromo-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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